1,3-Dibromo-1,1-difluorobutane

Organofluorine Chemistry Stereoselective Synthesis Elimination Reactions

Procure this solid organofluorine for stereoselective synthesis of 1,1-difluoro-1,3-butadienes. Its DBU-mediated dehydrobromination proceeds with 100% stereoselectivity, enabling geometrically pure dienes for cycloadditions. Unlike liquid homologs, its solid form (mp 62-64°C) simplifies handling and recrystallization for precise stoichiometry in automated workflows. Avoids unwanted carboxylic acid byproducts with KF/Al2O3 dehydrobromination.

Molecular Formula C4H6Br2F2
Molecular Weight 251.9 g/mol
CAS No. 406-42-8
Cat. No. B1301193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-1,1-difluorobutane
CAS406-42-8
Molecular FormulaC4H6Br2F2
Molecular Weight251.9 g/mol
Structural Identifiers
SMILESCC(CC(F)(F)Br)Br
InChIInChI=1S/C4H6Br2F2/c1-3(5)2-4(6,7)8/h3H,2H2,1H3
InChIKeyDYWJVIZPXZXUML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromo-1,1-difluorobutane (CAS 406-42-8): A Specialized Gem-Difluorinated Building Block for Targeted Organic Synthesis


1,3-Dibromo-1,1-difluorobutane (CAS 406-42-8) is a halogenated organofluorine compound with the molecular formula C₄H₆Br₂F₂ and a molecular weight of 251.9 g/mol . Characterized by a geminal difluoro group (C1) and two vicinal bromine atoms (C1 and C3), it serves as a specialized intermediate in organofluorine chemistry . Its primary synthetic utility lies in its role as a precursor to bromodifluoromethyl-substituted alkenes and 1,1-difluoro-1,3-butadienes via dehydrobromination reactions [1]. Commercially, it is available from multiple suppliers at purities typically ranging from 95% to 98%, with reported physical properties including a density of 1.8586 g/cm³, a melting point of 62-64°C, and a boiling point of 60-61°C at 50 mmHg .

Why Generic Halogenated Butanes Cannot Substitute for 1,3-Dibromo-1,1-difluorobutane in Fluorinated Diene Synthesis


Substituting 1,3-dibromo-1,1-difluorobutane with other halogenated butanes or gem-difluoroalkanes is not feasible due to its unique and highly condition-dependent reactivity profile. The compound's specific substitution pattern—a geminal difluoro group adjacent to a bromine atom—is essential for accessing 1,1-difluoro-1,3-butadienes . Attempts to synthesize analogous 4-alkyl or 4-alkoxy dienes from similar precursors using DBU fail, yielding only monoelimination products under mild conditions and, unexpectedly, trifluoromethyl compounds under more vigorous conditions instead of the desired double elimination product [1]. Furthermore, the compound's utility is distinct from other 1,3-dibromo-1,1-difluoroalkanes; while propyl analogs undergo alkaline hydrolysis to yield α,β-unsaturated carboxylic acids, the butyl derivative's dehydrobromination pathway is more selective for alkene formation [2].

Quantitative Differentiation of 1,3-Dibromo-1,1-difluorobutane from Closest Analogs in Key Synthetic Transformations


Superior Stereoselectivity in DBU-Mediated Dehydrobromination to 1,1-Difluoro-1,3-butadienes

The DBU-mediated dehydrobromination of 1,3-dibromo-1,1-difluoroalkanes demonstrates a key differentiation: simple saturated dibromides (including the 1,3-dibromo-1,1-difluorobutane scaffold) undergo a monoelimination at 25°C with 100% stereoselectivity and regioselectivity, a level of control not observed with other halogenated butane analogs like 1,3-dichloro-1,1-difluorobutane, which are not reported to exhibit this precise stereochemical outcome under identical conditions [1].

Organofluorine Chemistry Stereoselective Synthesis Elimination Reactions

Divergent Reactivity in Diels-Alder Cycloadditions with Common Dienophiles

The 1,1-difluoro-1,3-butadiene product derived from 1,3-dibromo-1,1-difluorobutane exhibits a unique and quantifiable reactivity profile in Diels-Alder reactions. While it reacts rapidly and completely with the highly reactive dienophile 4-phenyl-1,2,4-triazoline-3,5-dione, it remains completely inert toward maleic anhydride, a classical dienophile. In stark contrast, the unfluorinated analogue, 4-phenyl-1,3-butadiene, reacts rapidly and completely with maleic anhydride under similar conditions [1]. This fundamental difference in cycloaddition behavior, driven by the electron-withdrawing gem-difluoro group, is a critical differentiator.

Diels-Alder Cycloaddition Fluorinated Dienes Reactivity Profiling

Comparative Yields and Selectivity in Alkene Synthesis via KF/Al2O3 Dehydrobromination

The class of 1,3-dibromo-1,1-difluoroalkanes, to which 1,3-dibromo-1,1-difluorobutane belongs, demonstrates a class-specific advantage in the synthesis of bromodifluoromethyl-substituted alkenes when using KF/Al2O3 as a dehydrobrominating agent. This method produces the target alkenes in good to excellent yields and exhibits high functional group tolerance, with esters, carbonyls, ethylenic, and chloromethyl groups remaining unaffected [1]. In contrast, 1,3-dibromo-1,1-difluoropropane analogs, under alkaline hydrolysis conditions, follow a different mechanistic pathway to yield α,β-unsaturated carboxylic acids, a completely different product class [2].

Fluorinated Alkene Synthesis Dehydrobromination Heterogeneous Catalysis

Structural Differentiation: Physical and Chemical Property Comparison with 1,3-Dibromo-1,1-difluoropropane

A direct structural comparison with the closest homolog, 1,3-dibromo-1,1-difluoropropane (CAS 460-25-3), reveals key differences in physical properties that impact both handling and application. 1,3-Dibromo-1,1-difluorobutane has a higher molecular weight (251.9 vs. 237.87 g/mol) and a lower density (1.8586 vs. 2.037 g/cm³) than its propane analog [1]. Furthermore, the butane derivative is a solid at room temperature (mp 62-64°C), while the propane analog is typically reported as a liquid [2]. This phase difference directly influences the choice of synthetic protocols and purification methods, making one more suitable than the other for specific experimental setups.

Physicochemical Properties Structure-Activity Relationship Halogenated Alkanes

Optimal Research and Procurement Scenarios for 1,3-Dibromo-1,1-difluorobutane Based on Quantitative Evidence


Synthesis of Stereodefined 1,1-Difluoro-1,3-butadiene Derivatives

Procure 1,3-dibromo-1,1-difluorobutane when the research goal is the synthesis of a specific stereoisomer of a 1,1-difluoro-1,3-butadiene. As demonstrated in Section 3, its DBU-mediated dehydrobromination proceeds with 100% stereoselectivity and regioselectivity to yield a monoelimination product under mild conditions [1]. This level of stereocontrol is not reported for chlorinated analogs and is essential for generating geometrically pure diene building blocks for subsequent cycloadditions or other stereospecific transformations.

Selective Diels-Alder Cycloadditions with Highly Reactive Dienophiles

This compound is the precursor of choice for generating 1,1-difluoro-1,3-butadienes that are intended for use in cycloadditions with highly reactive dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione. The evidence shows that the resulting fluorinated diene reacts rapidly and completely with this specific partner, while remaining inert to less reactive dienophiles such as maleic anhydride [1]. This selectivity profile, in stark contrast to unfluorinated analogs, makes it a specialized tool for constructing complex fluorinated cycloadducts with high precision, a critical capability in medicinal chemistry and materials science.

Precursor for Bromodifluoromethyl-Substituted Alkenes with Preserved Functionality

Researchers requiring a robust method to synthesize bromodifluoromethyl-substituted alkenes while preserving sensitive functional groups (esters, carbonyls, etc.) should prioritize 1,3-dibromo-1,1-difluorobutane. The class of 1,3-dibromo-1,1-difluoroalkanes is shown to undergo efficient dehydrobromination with KF/Al2O3 in good to excellent yields, with high tolerance for a range of functional groups [1]. This is a critical advantage over alternative hydrolytic pathways (e.g., with KOH), which lead to carboxylic acid products and would destroy ester or nitrile functionalities [2].

Solid-Phase Handling and Purification Workflows

Procure 1,3-dibromo-1,1-difluorobutane when experimental protocols require or benefit from a solid reagent. In direct contrast to its liquid homolog, 1,3-dibromo-1,1-difluoropropane, this compound is a solid at room temperature with a melting point of 62-64°C [1]. This physical property facilitates easier weighing, handling, and the potential for purification by recrystallization, making it a more practical choice for certain laboratory workflows, especially in automated synthesis or when precise stoichiometry from a solid reagent is desired.

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